molecular formula C8H14ClNO2 B13548374 1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride

1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride

Cat. No.: B13548374
M. Wt: 191.65 g/mol
InChI Key: VBRIJCDWIJDLJU-UHFFFAOYSA-N
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Description

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is a spirocyclic amino acid derivative characterized by a bicyclic structure where two rings share a single atom (the spiro center). This compound is part of a growing class of Fsp³-rich molecules that enhance three-dimensionality in drug design, improving target selectivity and pharmacokinetic properties . Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.69 g/mol .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

3-aminospiro[3.3]heptane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)5-4-7(8)2-1-3-7;/h1-5,9H2,(H,10,11);1H

InChI Key

VBRIJCDWIJDLJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Construction of the Spiro[3.3]heptane Core

2.1.1 [2+2] Cycloaddition of Dichloroketene with Alkenes

A widely used method involves the [2+2] cycloaddition of dichloroketene with substituted alkenes to form cyclobutanone intermediates that are precursors to the spirocyclic core. For example, the reaction of dichloroketene with 4-chlorostyrene under zinc and phosphorus oxychloride catalysis in diethyl ether yields a dichlorocyclobutanone intermediate. Subsequent reductive dechlorination with zinc and acetic acid converts this to a cyclobutanone spiro[3.3]heptane core.

Step Reagents/Conditions Product Yield (%)
1 Dichloroketene, 4-chlorostyrene, Zn(Cu), POCl3, Et2O Dichlorocyclobutanone intermediate Not stable on silica
2 Acetic acid, Zn Cyclobutanone spiro[3.3]heptane 52

Source: Scheme 2 and 3, Ref.

2.1.2 Wittig Olefination to Introduce Alkene Moiety

To prepare the alkene required for the cycloaddition, a Wittig reaction is performed on a keto ester precursor using methyltriphenylphosphonium bromide and potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (THF), yielding methylenecyclobutane derivatives.

Step Reagents/Conditions Product Yield (%)
1 Ph3PCH3Br, KHMDS, THF Methylenecyclobutane 31

Source: Scheme 2 and 3, Ref.

2.1.3 Meinwald Oxirane Rearrangement

For 1,6-disubstituted spiro[3.3]heptane derivatives, Meinwald rearrangement of tricyclic oxiranes derived from epoxidation of alkenes has been employed to expand cyclopropyl rings into the spirocyclic core.

Source: Ref.

Summary Table of Key Synthetic Steps for 1-Aminospiro[3.3]heptane-1-carboxylic Acid Hydrochloride

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Reference
1 [2+2] Cycloaddition Dichloroketene, substituted alkene Zn(Cu), POCl3, Et2O Dichlorocyclobutanone intermediate N/A
2 Reductive dechlorination Dichlorocyclobutanone intermediate AcOH, Zn Cyclobutanone spiro[3.3]heptane core 52
3 Wittig olefination Keto ester Ph3PCH3Br, KHMDS, THF Methylenecyclobutane derivative 31
4 Strecker reaction Spirocyclic keto acid (R)-α-phenylglycinol, NH4Cl, KCN Amino acid derivatives High
5 Reductive amination Spirocyclic ketone Methylamine, Na(AcO)3BH, DCE Amino spiro compound 22
6 Salt formation Amino acid derivative HCl (hydrochloric acid) 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride N/A General

Research Findings and Optimization Notes

  • The [2+2] cycloaddition approach is highly modular and compatible with various substituents, including halogens and silyl groups, enabling diverse functionalization of the spirocyclic core.
  • The use of chiral amine auxiliaries in the Strecker reaction ensures stereochemical control, critical for biological activity.
  • Reductive amination yields can be moderate and may require optimization of reaction conditions such as solvent and reagent concentration.
  • The synthetic route scales well from milligram to multigram quantities, with purification methods adjusted accordingly (silica gel chromatography for small scale, vacuum distillation for larger scale).
  • X-ray crystallographic analysis confirms the structure and stereochemistry of key intermediates and final products, ensuring synthetic fidelity.

Chemical Reactions Analysis

Types of Reactions

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Modifications

  • Polyamide Synthesis : Amino acid products, including 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride, can be converted into polyamides using established methods . These polyamides can modify the properties of other polyamides through the replacement of a portion of a polymer molecule .
  • Preparation Methods : The synthesis of spiro[3.3]heptane amino acids involves several steps. Spiro[3.3]heptane 2,6 dicarboxylic acid can be diesterified, typically using diazomethane. The resulting alkyl spiro[3.3]heptane-2,6-dicarboxylate is then hydrolyzed with an equivalent of alkali to produce alkyl hydrogen spiro[3.3]heptane-2,6-dicarboxylate . Further treatment with triethylamine, ethyl chlorocarbonate, and anhydrous ammonia leads to alkyl 6-carbamoyl spiro[3.3]heptane-2-carboxylate .

Medicinal Chemistry and Drug Design

  • Bioisostere of Piperidine : 1-Azaspiro[3.3]heptanes, synthesized and characterized from 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride, have been validated as bioisosteres of piperidine . The key step in this synthesis involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate, resulting in spirocyclic β-lactams . Reduction of the β-lactam ring with alane produces 1-azaspiro[3.3]heptanes .
  • Drug Analogs : Incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, replacing the piperidine fragment, has resulted in a new, patent-free analog with high activity, demonstrating the potential for drug design .
  • Glutamate Analogs : Spiro[3.3]heptane derivatives are used in synthesizing glutamate analogs . The construction of 1-functionalized 6-oxospiro[3.3]heptane cores can be achieved via [2+2] cycloaddition of dichloroketene with corresponding alkenes .

Applications in Material Science

  • Plasticizers : Compounds derived from 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride may be useful as plasticizers for natural and synthetic resins .
  • Resin Modification : These compounds can modify properties of other polyamides by replacing a portion of an acid .

Data Table: Key Derivatives and Their Applications

CompoundApplication
Spiro[3.3]heptane 2,6 dicarboxylic acidIntermediate in synthesizing various derivatives
Alkyl spiro[3.3]heptane-2,6-dicarboxylatePrecursor in hydrolysis reactions
1-Azaspiro[3.3]heptanesBioisostere of piperidine in drug design
6-Aminospiro[3.3]heptane-2-carboxylic acidBuilding block for complex molecules; pharmaceutical applications
Glutamate analogs based on spiro[3.3]heptaneUsed to study the stereochemical properties, could be achieved via [2+2] cycloaddition of dichloroketene

Example Synthesis: 6-Aminospiro[3.3]heptane-2-Carboxylic Acid

  • Methyl 6-(N-carbomethoxyamino)-spiro[3.3]heptane-2-carboxylate : Add 0.99 g (5.0 mmoles) of methyl 6-carbamoylspiro[3.3]heptane-2-carboxylate to a solution of sodium methoxide [prepared from 0.25 g (11.0 mmoles) of sodium in 25 ml of absolute methanol].
  • Reaction Mixture : Stir the solution under nitrogen at 0°C, and add 0.9 g (6.0 mmoles) of bromine over 10 minutes.
  • Reflux and Extraction : Reflux the reaction mixture on a steam bath for 15 minutes, then cool and add it to 100 ml of water. Extract this mixture three times with 50 ml portions of ether.
  • Drying and Evaporation : Dry the combined extracts over magnesium sulfate and evaporate to dryness to obtain methyl 6-(N-carbomethoxyamino)-spiro[3.3]heptane-2-carboxylate .

Insights and Future Directions

Mechanism of Action

The mechanism of action of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it inhibits H. pylori glutamate racemase by binding to the enzyme’s active site, thereby preventing the conversion of L-glutamate to D-glutamate . This inhibition disrupts the bacterial cell wall synthesis, leading to the bacterium’s death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Systems

2-Azaspiro[3.3]heptane-1-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₁NO₂·HCl .
  • Key Features: Replaces the amino group with a nitrogen in the spiro ring. Acts as a bioisostere for pipecolic acid, enhancing activity and duration in local anesthetics like Bupivacaine .
  • Advantages: Improved ADME (absorption, distribution, metabolism, excretion) properties and reduced toxicity compared to non-spiro analogues .
2,6-Diazaspiro[3.3]heptane Hydrochloride
  • Molecular Formula : C₅H₁₀ClN₂ .
  • Key Features : Contains two nitrogen atoms in the spiro system, increasing hydrogen-bonding capacity and basicity.
  • Applications : Used in peptide mimetics and kinase inhibitors due to enhanced solubility and target engagement .
Methyl 3-Aminospiro[3.3]heptane-1-carboxylate Hydrochloride
  • Molecular Formula : C₁₀H₁₇ClN₂O₂ .
  • Key Features : Methyl ester derivative with improved lipophilicity for blood-brain barrier penetration.
  • Limitations : Reduced aqueous solubility compared to the carboxylic acid form .

Bicyclic and Non-Spiro Analogues

4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₂ .
  • Applications : Explored in CNS drug design for conformational rigidity .
1-Aminocyclopropane-1-carboxylic Acid Hydrochloride
  • Molecular Formula: C₄H₈ClNO₂ .
  • Key Features : Cyclopropane ring increases strain and reactivity, but planar structure limits three-dimensionality.

Functionalized Derivatives

tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate Hydrochloride
  • Molecular Formula : C₁₀H₁₇ClF₂N₂O₂ .
  • Key Features : Fluorine substituents enhance metabolic stability and electronegativity.
  • Applications : Used in fluorinated drug candidates to optimize binding and half-life .
1-Benzyl-1,6-diazaspiro[3.3]heptane Dihydrochloride
  • Molecular Formula : C₁₂H₁₈Cl₂N₂ .
  • Key Features : Benzyl group increases lipophilicity for membrane permeability. Dihydrochloride form improves aqueous solubility .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Hazards
1-Aminospiro[3.3]heptane-1-carboxylic acid HCl C₉H₁₆ClNO₂ 205.69 High Fsp³, improved ADME Drug design, local anesthetics Not reported
2-Azaspiro[3.3]heptane-1-carboxylic acid HCl C₇H₁₁NO₂·HCl 181.63 Bioisostere for pipecolic acid Bupivacaine derivatives None reported
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl C₈H₁₄ClNO₂ 199.66 High ring strain, rigid scaffold CNS therapeutics Not reported
1-Aminocyclopropane-1-carboxylic acid HCl C₄H₈ClNO₂ 137.56 Planar structure, high reactivity Research use Skin/eye irritant
2,6-Diazaspiro[3.3]heptane HCl C₅H₁₀ClN₂ 148.60 Dual nitrogen centers, enhanced solubility Peptide mimetics None reported

Research Findings and Trends

  • Synthesis Scalability: Spirocyclic compounds like 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride can be synthesized in multi-gram quantities with >70% yields, enabling drug development .
  • Toxicity Reduction : Spiro derivatives often show lower toxicity than bicyclic or planar analogues, as seen in modified Bupivacaine .
  • Solubility vs. Lipophilicity: Carboxylic acid forms (e.g., C₉H₁₆ClNO₂) prioritize solubility, while esterified derivatives (e.g., methyl esters) enhance lipophilicity for CNS targeting .

Biological Activity

1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is a compound characterized by its unique spirocyclic structure, which has drawn attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound features a spirocyclic structure that contributes to its conformational rigidity, making it an interesting analogue of glutamic acid. The synthesis of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride involves several steps, including the preparation of stereoisomers from a common precursor, 3-oxocyclobutanecarboxylic acid, through various chemical reactions like Lewis acid-catalyzed rearrangements and Wittig reactions .

Synthesis Summary

StepDescriptionYield (%)
1Synthesis from 3-oxocyclobutanecarboxylic acid-
2Formation of oxaphosphetane intermediate-
3Separation of diastereomers-
4Final product as hydrochloride73-98%

Research indicates that 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride acts as a conformationally restricted analogue of glutamate. This structural feature allows it to interact with glutamate receptors in a manner that may influence neurotransmission and other biological processes. The compound's ability to mimic glutamate suggests potential applications in neurological studies and drug design aimed at modulating excitatory signaling pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from excitotoxicity, a process often linked to neurodegenerative diseases.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal tissues.

Case Studies

  • Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry demonstrated that 1-Aminospiro[3.3]heptane derivatives significantly reduced neuronal cell death in models of excitotoxicity induced by NMDA (N-methyl-D-aspartate) receptor activation .
  • Antioxidant Properties : Another research article highlighted the antioxidant capacity of the compound, showing that it effectively scavenged free radicals in cellular models, thereby mitigating oxidative damage .

Q & A

Q. What are the key synthetic strategies for preparing 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride?

The synthesis typically involves cyclization of precursors or functionalization of spirocyclic scaffolds. One approach includes [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by β-lactam ring reduction and subsequent hydrochloric acid treatment to yield the hydrochloride salt . Another scalable method replaces piperidine fragments with spirocyclic amino acids, enabling multi-gram synthesis with >70% yields under optimized conditions (e.g., controlled pH and temperature) .

Q. How does the spirocyclic structure enhance its utility as a bioisostere in drug design?

The spirocyclic framework introduces three-dimensional (3D) complexity, reducing planarity and improving metabolic stability compared to linear analogs. For example, replacing piperidine in Bupivacaine with this scaffold increased water solubility by 40% and reduced cardiotoxicity while maintaining local anesthetic activity . Structural rigidity also enhances target binding specificity, making it a preferred bioisostere for pipecolic acid derivatives .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR (1H/13C): Assigns proton and carbon environments, confirming the spiro junction (e.g., distinct coupling patterns at 2.1–3.5 ppm for bridgehead protons) .
  • X-ray crystallography: Resolves 3D conformation, critical for validating spirocyclic geometry .
  • High-resolution mass spectrometry (HRMS): Verifies molecular formula (C7H11NO2·Cl) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling optimize pharmacokinetic (PK) properties of derivatives?

Molecular dynamics (MD) simulations predict interactions with metabolic enzymes (e.g., CYP450 isoforms). For instance, docking studies reveal that the spirocyclic core reduces CYP3A4 binding affinity by 30%, suggesting lower hepatic clearance . Quantitative structure-activity relationship (QSAR) models further guide substituent selection to enhance bioavailability (e.g., logP optimization from 1.2 to 0.8 improves intestinal absorption) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Systematic experimental controls: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC50 measurements .
  • Orthogonal validation: Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., free-energy perturbation) assays to confirm target engagement .
  • Meta-analysis: Pool data from ≥3 independent studies, applying statistical weighting to account for methodological differences (e.g., outlier exclusion via Grubbs’ test) .

Q. How do industrial-scale production methods ensure purity and yield?

Continuous flow reactors achieve >90% purity by minimizing side reactions (e.g., over-alkylation) through precise temperature control (±2°C) . Post-synthesis purification employs crystallization in ethanol/water (3:1 v/v), yielding >98% pure product with <0.5% residual solvents . Scalability is validated via process analytical technology (PAT), monitoring critical quality attributes (CQAs) in real-time .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key AdvantageReference
[2+2] Cycloaddition7595Scalable, minimal byproducts
Piperidine replacement8298Enhanced bioactivity
Continuous flow9099High throughput, consistent output

Q. Table 2: Pharmacokinetic Optimization Parameters

ParameterTarget RangeMethodOutcome
logP0.5–1.5QSAR modelingImproved intestinal absorption
Metabolic stabilityt1/2 >2hCYP450 inhibition assaysReduced hepatic clearance
Solubility>10 mg/mLCo-solvent screening (PEG 400)Enhanced formulation flexibility

Safety and Handling

Q. What safety protocols are critical for laboratory handling?

  • Personal protective equipment (PPE): Nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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